

GRL-0496: Application Notes and Protocols for In Vitro Assays

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Compound of Interest

Compound Name: GRL-0496

Cat. No.: B1264079

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These application notes provide detailed information on the solubility and preparation of **GRL-0496** for in vitro assays. **GRL-0496** is a potent, chloropyridyl ester-derived inhibitor of the SARS-CoV 3CL protease (3CLpro), a critical enzyme in the viral replication cycle.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical and Potency Data

Parameter	Value	Reference
Molecular Formula	C ₁₄ H ₉ ClN ₂ O ₂	[2] [3]
Molecular Weight	272.69 g/mol	[2]
Appearance	Light yellow to green yellow solid	[2]
Purity	>98%	[3]
IC ₅₀ (SARS-CoV 3CLpro)	30 nM	[1] [2] [3]
EC ₅₀ (SARS-CoV)	6.9 μM	[1] [2]

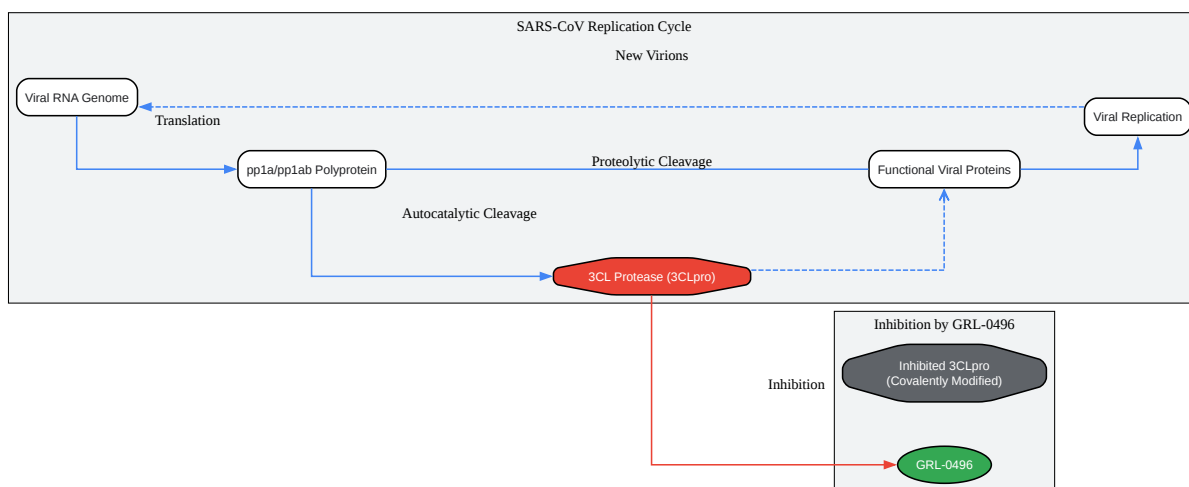
Solubility Data

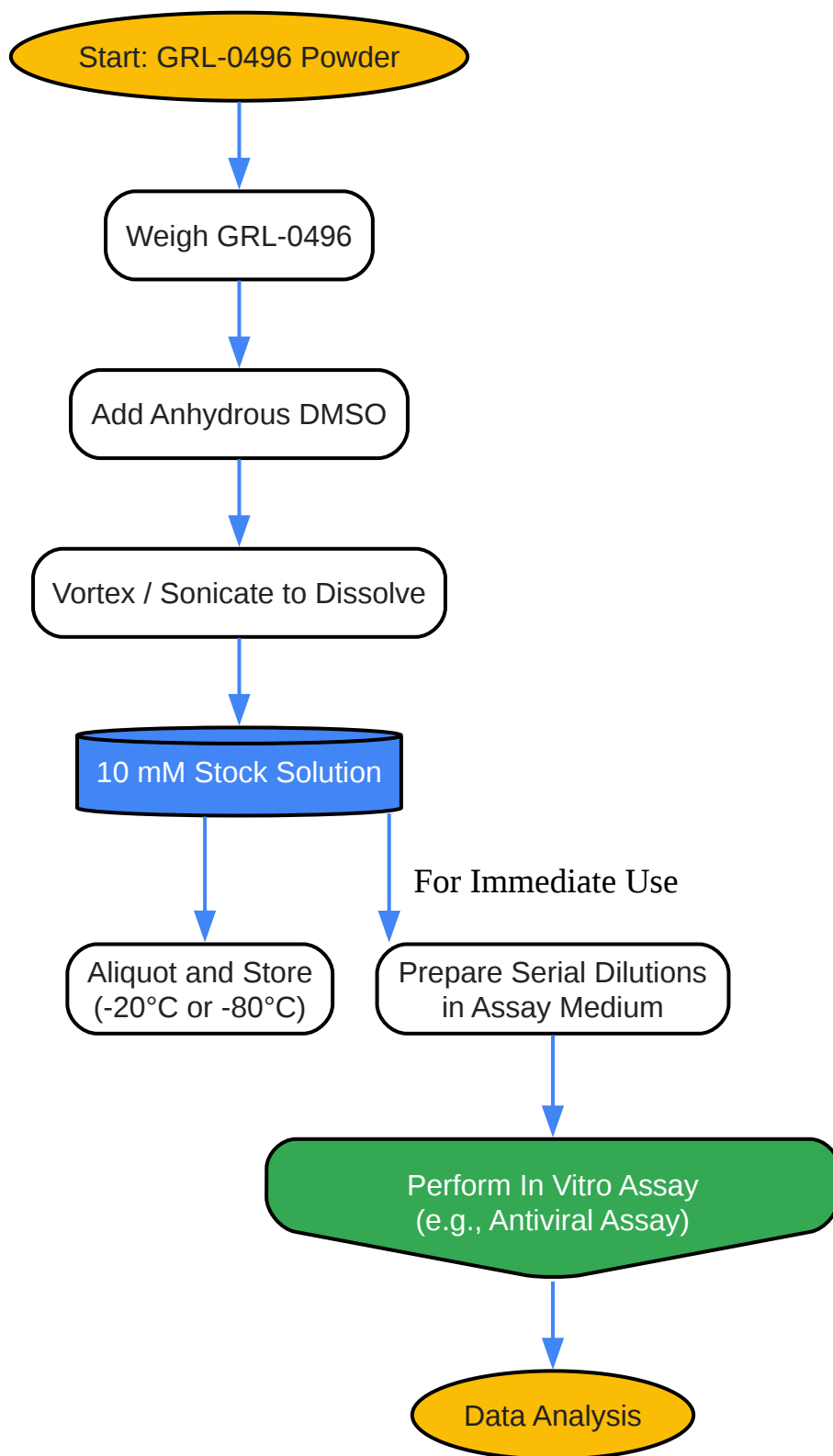
GRL-0496 exhibits solubility in various organic solvents and aqueous formulations. For in vitro assays, DMSO is the recommended primary solvent for preparing stock solutions.

Solvent/Formulation	Solubility	Notes	Reference
DMSO	≥ 100 mg/mL (366.72 mM)	Requires sonication to fully dissolve. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.	[2]
Ethanol	up to 25 mg/mL	[3]	
Aqueous Formulation 1	≥ 2.5 mg/mL (9.17 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[2]
Aqueous Formulation 2	≥ 2.5 mg/mL (9.17 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline)	[2]
Aqueous Formulation 3	≥ 2.5 mg/mL (9.17 mM)	10% DMSO, 90% Corn Oil	[2]

Mechanism of Action: Inhibition of SARS-CoV 3CLpro

GRL-0496 acts as a potent inhibitor of the SARS-CoV 3CL protease (3CLpro), an enzyme essential for the processing of viral polyproteins into functional proteins required for viral replication.[1] The mechanism involves the covalent modification of the catalytic cysteine residue (Cys-145) in the active site of the protease.[1] This irreversible acylation of the active site effectively blocks the enzyme's ability to cleave the viral polyprotein, thereby halting the viral replication cycle.[1]





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References

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- 2. medchemexpress.com [medchemexpress.com]
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